7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine
Overview
Description
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. The nitro group is then reduced to form the required 2,3-diaminopyridine derivative. This intermediate undergoes acylation followed by cyclization to form the imidazo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve the use of commercially available starting materials such as 2-chloro-3-nitropyridine. The process includes nucleophilic substitution, reduction, and cyclization steps, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis strategies can be employed.
Substitution: Nucleophilic substitution reactions often use bases or other nucleophiles.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of other heterocyclic compounds.
Biology: It exhibits potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may act as an antagonist or agonist for certain receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-c]pyridines: Another isomeric form with different biological activities.
Imidazo[1,5-a]pyridines: These compounds also share the imidazopyridine scaffold but have distinct chemical properties and applications.
Uniqueness
7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its nitro and chloro substituents make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
7-chloro-2-methyl-6-nitro-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c1-3-10-6-5(8)4(12(13)14)2-9-7(6)11-3/h2H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOJTPFRZCLHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216210 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638760-41-4 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Imidazo[4,5-b]pyridine, 7-chloro-2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801216210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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